molecular formula C13H23NOSi B1630526 N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine CAS No. 93102-05-7

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Cat. No. B1630526
CAS RN: 93102-05-7
M. Wt: 237.41 g/mol
InChI Key: RPZAAFUKDPKTKP-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, also known as MTSBA, is a synthetic organic compound with a wide range of applications in laboratory research. It is a silyl-protected amine, which means that it is a compound with a nitrogen atom bonded to a carbon atom and is protected from oxidation by a silyl group. MTSBA has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the development of new drugs, and in the study of biochemical and physiological effects.

Scientific Research Applications

1. Synthesis of Thiazolidine Derivatives N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, when used with trifluoroacetic acid, contributes to the formation of (Z)-N-aryl-3-benzylthiazolidin-5-imines. This reaction is significant for the synthesis of thiazolidine derivatives, which are known for various biological activities, including antiviral, antimicrobial, and anti-inflammatory properties (Buev et al., 2020).

2. Intermediate in Synthesis of Arylethanols The compound serves as an intermediate in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. This showcases its utility in synthesizing complex organic molecules with potential therapeutic applications (Moshkin & Sosnovskikh, 2013).

3. Production of Dibenzo[c,f]azocines and Aryltetrahydroisoquinolines This chemical is employed in the synthesis of complex structures like 7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocines and N-unsubstituted and N-methyl-4-aryltetrahydroisoquinolines. These structures have potential applications in pharmaceuticals and materials science due to their complex and unique chemical properties (Buev et al., 2019).

4. Facilitating 1,3-Dipolar Cycloaddition Reactions The compound is instrumental in 1,3-dipolar cycloaddition reactions, leading to the formation of novel structures like benzo-1,3-diazepin-5-one derivatives and tetracyclic products. This process is crucial for generating new chemical entities with potential pharmaceutical or industrial applications (D'souza et al., 2018).

properties

IUPAC Name

N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAAFUKDPKTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN(CC1=CC=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326563
Record name N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

CAS RN

93102-05-7
Record name N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
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Synthesis routes and methods I

Procedure details

Into a round bottom 3-neck flask equipped with a nitrogen flow and a magnetic stirrer was added formaldehyde (74.000 mmol, 7.4000×10−2 mol) (as a 37% aqueous solution). The flask was cooled to 0° C. and N-benzyl-N-(trimethylsilyl)methylamine (10.000 g, 5.1716790×10−2 mol) was added dropwise with stirring. After stirring for 10 minutes at 0° C., methanol (6.000 mL, 0.14811874 mol) was added in one portion. Potassium carbonate (4.000 g, 2.8942408×10−2 mol) was added to the mixture to absorb the aqueous phase. The mixture was stirred for one hour, then the nonaqueous phase decanted, and then potassium carbonate (2.000 g, 1.4471204×10−2 mol) was added. The mixture was stirred at 25° C. for 12 hours. Ether is added to the mixture and the solution was dried over potassium carbonate, filtered and concentrated under reduced pressure. The residue is distilled at reduced pressure to give the product as a colorless liquid.
Quantity
74 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

n-Butyllithium (1.6 M solution in hexane, 34.85 mL, 55.76 mmol) was added to N-benzyltrimethylsilylmethylamine (10 g, 55.76 mmol) in dry THF (140 mL) and stirred at −78° C. under nitrogen atmosphere. After 45 minutes, methoxymethyl chloride (4.3 mL, 55.76 mmol) in THF (6 mL) was added and then stirred for another 3 hours. The THF was evaporated, and the residue was dissolved in hexane, washed with water, and dried over sodium sulfate. The solvent was evaporated to give under reduced pressure to give N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (10 g).
Quantity
34.85 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of benzyl-trimethylsilanylmethyl-amine (Preparation 28, 25 g, 128.86 mmol) in methanol (300 mL), formaldehyde solution (37-41% w/v, 4.253 g, 141.75 mmol) was added at 0° C. Resulting reaction mixture was stirred at 0° C. for 1 hour and 10-15° C. for 3 hours. K2CO3 (21.34 g, 154.69 mmol) was added to reaction mixture and reaction was stirred at 10-15° C. for 2 hours. After complete consumption of starting material, the resulting reaction mixture was filtered through Buchner funnel; solid was washed by ethyl acetate (3×20 mL). Combined filtrate was concentrated in vacuo to afford product as faint yellow oil (23 g, Crude). Crude compound was used as such for next reaction. (m/z): 195.1 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.253 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
21.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
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Citations

For This Compound
99
Citations
VS Moshkin, VY Sosnovskikh - Tetrahedron Letters, 2013 - Elsevier
Benzaldehydes react smoothly with nonstabilized azomethine ylides, generated in situ from sarcosine/formaldehyde or N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, to give 5…
Number of citations: 22 www.sciencedirect.com
EM Buev, MA Stepanov, VS Moshkin… - Organic …, 2019 - ACS Publications
A methodology for the synthesis of 7,12-dihydro-5H-6,12-methanodibenzo[c,f]azocines from aromatic aldehydes and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine using …
Number of citations: 13 pubs.acs.org
VS Moshkin, EM Buev, VY Sosnovskikh - Tetrahedron letters, 2015 - Elsevier
Aromatic ketones were found to react smoothly with nonstabilized azomethine ylides, generated in situ from sarcosine/formaldehyde or N-(methoxymethyl)-N-(trimethylsilylmethyl)…
Number of citations: 18 www.sciencedirect.com
H Santos, A Distiller, AM D'Souza, Q Arnoux… - Organic Chemistry …, 2015 - pubs.rsc.org
A series of phthalic anhydrides underwent a 1,3-dipolar cycloaddition reaction with N-benzylazomethine ylide, formed in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)…
Number of citations: 16 pubs.rsc.org
AM D'Souza, DJ Rivinoja, RJ Mulder… - Australian Journal of …, 2018 - CSIRO Publishing
A study of the reactivity of a non-stabilised azomethine ylide, derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, with nitro-substituted isatoic anhydrides was …
Number of citations: 5 www.publish.csiro.au
JH Ryan, N Spiccia, LSM Wong… - Australian Journal of …, 2007 - CSIRO Publishing
The 1,3-dipolar cycloaddition reaction of a non-stabilized azomethine ylide 4a, formed in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine 5 and a catalytic amount of …
Number of citations: 34 www.publish.csiro.au
EM Buev, AP Osintseva, VS Moshkin… - Chemistry of …, 2020 - Springer
The reaction of aryl isothiocyanates with nonstabilized azomethine ylides generated in situ by various methods was studied. It was established that the use of N-(methoxymethyl)-N-(…
Number of citations: 2 link.springer.com
KK Zong - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
1, 3-Dipolar cycloadditions1 have been known as one of the highly useful synthetic methodologies which provide a variety of biologically important heterocycles. Among those, the …
Number of citations: 9 koreascience.kr
AM D'Souza, N Spiccia, J Basutto, P Jokisz… - …, 2011 - thieme-connect.com
Significance: Reported is the synthesis of 1, 3-benzodiazepin-5-one derivatives 4 by the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine 2 with substituted isatoic …
Number of citations: 0 www.thieme-connect.com
V Nair, S Mathai, A Augustine, S Viji… - …, 2004 - thieme-connect.com
A facile and convenient synthesis of spiro-oxindoles, structural units of many bioactive natural products, via 1, 3-dipolar cycloaddition reaction of azomethine ylide with isatins is …
Number of citations: 15 www.thieme-connect.com

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